
丙酸钠-13C3
概述
描述
Sodium propionate-13C3, also known as Propionic acid-13C3 sodium salt, is a compound with the linear formula 13CH313CH213CO2Na . It has a molecular weight of 99.04 . It is suitable for mass spectrometry (MS) .
Synthesis Analysis
Sodium propionate-13C3 is prepared by neutralizing propionic acid with sodium hydroxide . In a study, sodium propionate was extracted from tobacco with hydrochloric acid, where it was converted to propionic acid, and partitioned into tert-butyl methyl ether (MTBE) with excess sodium chloride .Molecular Structure Analysis
The molecular structure of Sodium propionate-13C3 is represented by the linear formula 13CH313CH213CO2Na . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Sodium propionate-13C3 is suitable for mass spectrometry (MS) . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .Physical And Chemical Properties Analysis
Sodium propionate-13C3 is a solid substance suitable for mass spectrometry (MS). It has a melting point of 285-286 °C (lit.) .科学研究应用
质谱法
丙酸钠-13C3 适用于质谱法 (MS) . 质谱法是一种分析技术,用于测量离子的质荷比。结果通常以质谱的形式呈现,即强度随质荷比变化的图。this compound 可用作这些实验中的标准品或示踪剂。
代谢组学研究
在代谢组学研究中,this compound 可用作示踪剂来研究生物体中丙酸的代谢途径 . 通过追踪碳-13 同位素,研究人员可以确定丙酸是如何代谢的以及它转化成什么化合物。
超极化研究
This compound 可用于超极化研究 . 超极化是一种在磁共振成像 (MRI) 中用于增强信号强度的技术。它涉及将大部分自旋排列在同一方向上,这与它们的热平衡分布不同。this compound 中的碳-13 可以被超极化以增强 MRI 信号。
MRI/MRS 应用
This compound 可用于MRI/MRS 应用 . 磁共振成像 (MRI) 和磁共振波谱 (MRS) 是用于获取组织详细图像和分子信息的非侵入性技术。this compound 中的碳-13 同位素可以为这些应用提供增强的信号。
MS/MS 标准品
This compound 可用作MS/MS 实验 . MS/MS 或串联质谱法是一种用于分析化学样品成分的方法。this compound 可用作这些实验中的参考化合物,以校准仪器并验证结果的准确性。
作用机制
Target of Action
Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a variant of sodium propionate where the carbon atoms are replaced with the stable isotope Carbon-13 . The primary targets of sodium propionate are various types of mold and some bacteria, where it acts as an antimicrobial agent .
Mode of Action
It is known that propionates, in general, can disrupt the ph balance within the microbial cell, inhibiting growth and eventually leading to cell death .
Biochemical Pathways
Sodium propionate-13C3 is involved in several biochemical pathways. It is a product of the fermentation of dietary fibers in the gut microbiome, and it can be metabolized into glucose in the liver . It is also involved in the amino acids and short-chain fatty acid metabolism pathways .
Pharmacokinetics
It is known that propionates are rapidly absorbed, metabolized, and excreted by the body . The use of the 13C isotope allows for the tracking of the compound through various metabolic pathways using mass spectrometry .
Result of Action
The primary result of Sodium propionate-13C3’s action is the inhibition of mold and bacterial growth, making it an effective food preservative . In the context of the gut microbiome, it can contribute to overall health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .
Action Environment
The efficacy and stability of Sodium propionate-13C3 can be influenced by various environmental factors. For instance, its antimicrobial activity is pH-dependent, being more effective in more acidic environments . Additionally, it should be stored at room temperature away from light and moisture to maintain its stability .
安全和危害
Sodium propionate-13C3 can cause serious eye irritation . Contact with skin may cause irritation . Ingestion of large amounts may cause nausea and vomiting . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .
未来方向
Sodium propionate-13C3 has potential applications in the medical field due to its anti-inflammatory and antioxidant properties . It has been shown to have a potent antiproliferative effect on various tumor cell types . Therefore, strategies aimed at targeting sodium propionate could be a promising approach in inducing apoptosis and autophagy pathways for GBM treatment through interaction with type γ of the PPAR receptor .
属性
IUPAC Name |
sodium;(1,2,3-13C3)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-HCULJTSZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583976 | |
| Record name | Sodium (~13~C_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152571-51-2 | |
| Record name | Sodium (~13~C_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propionate-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

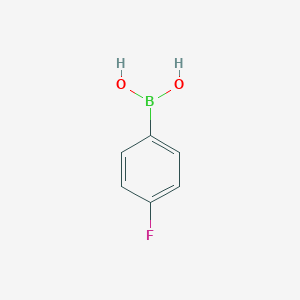
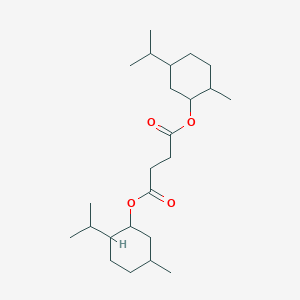
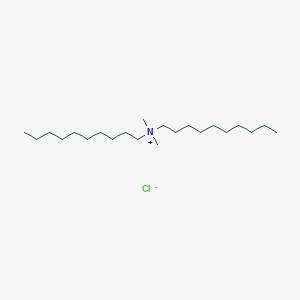
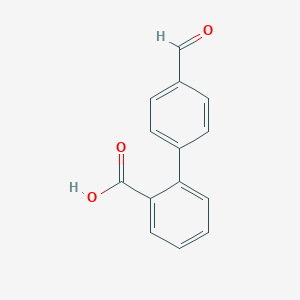
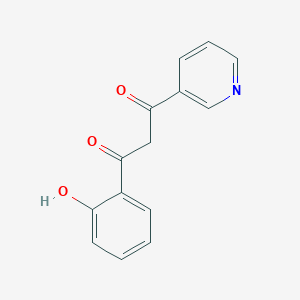
![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
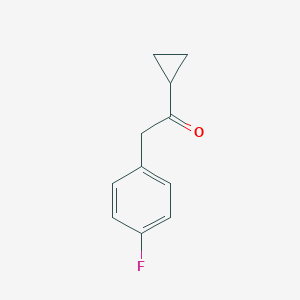
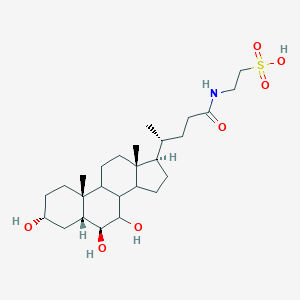
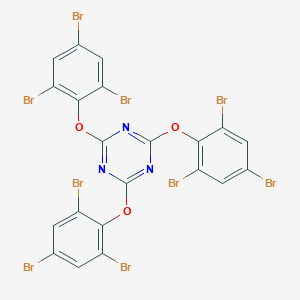
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)


